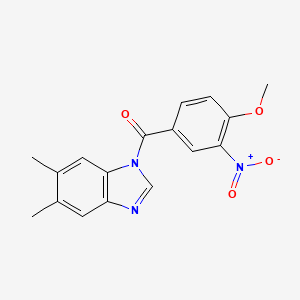

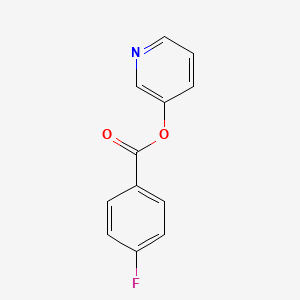

![molecular formula C19H13NO2S B5614826 3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5614826.png)

3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one is a chemical compound that has been the subject of various studies due to its interesting chemical structure and properties. It belongs to a class of compounds known for their complex heterocyclic frameworks, often investigated for their potential in various applications.

Synthesis Analysis

- Ouyang et al. (1999) reported an efficient assembly of dibenzo[b,f]oxazepin-11(10H)-ones, including 3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one, using SNAr methodology on solid support, which resulted in excellent purity of the final products (Ouyang, Tamayo, & Kiselyov, 1999).

- Ren et al. (2014) achieved asymmetric alkynylation of cyclic imines, a method potentially applicable for synthesizing substituted dibenzo[b,f][1,4]oxazepines (Ren, Wang, & Liu, 2014).

Molecular Structure Analysis

- The molecular structure of dibenzo[b,f]oxazepines, including 3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one, has been studied by various researchers. Bandoli and Nicolini (1982) analyzed the solid-state conformational parameters of similar compounds, which can offer insights into the structural aspects of these molecules (Bandoli & Nicolini, 1982).

Chemical Reactions and Properties

- The reactivity of dibenzo[b,f]oxazepines, including the formation of various fused heterocycles, has been explored. Kumar et al. (2007) demonstrated the use of dibenzo[b,f]oxazepines as synthons for annulation reactions to create diverse heterocyclic structures (Kumar, Ila, & Junjappa, 2007).

- Samet et al. (2006) discussed base-catalyzed intramolecular nucleophilic substitution reactions for synthesizing dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids (Samet, Kislyi, Marshalkin, & Semenov, 2006).

properties

IUPAC Name |

9-phenylsulfanyl-5H-benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2S/c21-19-15-11-10-14(23-13-6-2-1-3-7-13)12-18(15)22-17-9-5-4-8-16(17)20-19/h1-12H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXVXLNGDXZNPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylbenzamide](/img/structure/B5614749.png)

![2-(4-chloro-3-methylphenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5614774.png)

![5-methylbenzimidazo[2,1-a]phthalazine](/img/structure/B5614782.png)

![(3R*,4R*)-1-[(5-cyclopentyl-2-thienyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5614792.png)

![1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5614795.png)

![4-methyl-N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5614808.png)

![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5614834.png)

![1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone](/img/structure/B5614849.png)